[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate
Description
The compound [(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate is a synthetic indole derivative characterized by a unique substitution pattern. Its core structure includes a 5-methyl-2-oxoindole scaffold, with a (Z)-configured imine linkage at the 3-position. The trifluoromethyl group is notable for its electron-withdrawing properties, which may influence metabolic stability and binding interactions in biological systems .
Properties
IUPAC Name |
[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O3/c1-13(2)9-19(28)30-26-20-17-10-14(3)7-8-18(17)27(21(20)29)12-15-5-4-6-16(11-15)22(23,24)25/h4-8,10-11,13H,9,12H2,1-3H3/b26-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNKICAYHIEFPG-QOMWVZHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=NOC(=O)CC(C)C)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)N(C(=O)/C2=N\OC(=O)CC(C)C)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate is a synthetic compound with potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, characterized by an indole moiety and trifluoromethyl substitution, suggests that it may exhibit diverse biological effects, including anti-cancer and anti-inflammatory properties.
- Molecular Formula : C22H21F3N2O3
- Molecular Weight : 418.416 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CC2=C(C=C1)N(C(=O)C2=NOC(=O)CC(C)C)CC3=CC(=CC=C3)C(F)(F)F
Anticancer Activity
Recent studies have indicated that compounds featuring indole derivatives often exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The compound showed notable potency, particularly against A549 lung cancer cells, suggesting a mechanism of action that may involve the induction of apoptosis or cell cycle arrest.
The proposed mechanism for the anticancer activity of this compound involves the inhibition of key signaling pathways associated with tumor growth and proliferation, particularly those mediated by receptor tyrosine kinases (RTKs). The trifluoromethyl group is hypothesized to enhance the binding affinity to these targets, thereby increasing the compound's effectiveness.
Anti-inflammatory Activity
In addition to its anticancer potential, this compound has been investigated for anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Anti-inflammatory Activity Data
This activity could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases.
Case Studies and Research Findings
A recent case study highlighted the use of this compound in a preclinical model of breast cancer. The results demonstrated a significant reduction in tumor size when administered in combination with standard chemotherapy agents. This suggests a potential role as an adjunct therapy to enhance treatment efficacy.
Another study focused on the compound's pharmacokinetics and bioavailability, revealing favorable absorption characteristics that support its further development as a therapeutic agent.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 418.416 g/mol. Its structure features an indole moiety, which is known for its biological significance, particularly in drug development. The trifluoromethyl group contributes to its lipophilicity and may enhance its biological activity.
Medicinal Chemistry Applications
-
Anticancer Activity :
Recent studies have indicated that compounds with indole structures can exhibit anticancer properties. For example, derivatives similar to [(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate have been tested for their ability to inhibit cancer cell proliferation. In vitro assays showed that such compounds can significantly reduce the viability of various cancer cell lines, suggesting their potential as anticancer agents . -
Enzyme Inhibition :
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, research on related compounds has demonstrated their ability to inhibit elongation of fatty acids by targeting the ELOVL6 enzyme, which is crucial in lipid metabolism. This inhibition could lead to therapeutic applications in treating metabolic disorders .
Pharmacological Applications
-
Bioavailability Studies :
The pharmacokinetics of this compound have been explored through animal studies. These studies typically assess the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, which are vital for determining its suitability as a drug candidate . -
Potential Neuroprotective Effects :
Some derivatives of indole compounds are being investigated for neuroprotective effects against neurodegenerative diseases. The structural characteristics of this compound may allow it to interact with neurotransmitter systems or exhibit antioxidant properties .
Material Science Applications
- Organic Electronics :
The unique electronic properties of compounds containing trifluoromethyl groups make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices could enhance the performance of these devices due to improved charge transport characteristics .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related indole derivatives, focusing on substituent effects and functional group variations. Below is a detailed analysis supported by a data table (Table 1) and research findings.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings
Substituent Effects on Bioactivity The target compound’s 3-(trifluoromethyl)phenylmethyl group enhances metabolic stability compared to the 4-methylphenylmethyl group in the acetate derivative . This aligns with the known role of trifluoromethyl groups in improving drug half-life . The thiazolidinone-thioether system in the analog from introduces sulfur-based polarity, which may alter solubility and binding kinetics compared to the target’s ester group .
Functional Group Impact The ester moiety in the target compound vs. the carboxylic acid in ’s analog suggests differences in pharmacokinetics. Esters are typically prodrugs, hydrolyzed in vivo to active acids, whereas carboxylic acids may exhibit faster clearance .
Electronic and Steric Considerations The trifluoromethyl group’s electron-withdrawing nature contrasts with the methylthio group in ’s compound, which is electron-donating. This difference could influence electronic distribution and intermolecular interactions .
Research Context and Limitations
- Pesticide Chemistry : Trifluoromethyl groups are common in agrochemicals (e.g., ), but the target’s application remains unconfirmed in the provided evidence .
Q & A
Basic: What spectroscopic and crystallographic methods are recommended to confirm the Z-configuration and molecular geometry of this compound?
Answer:
- NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments and coupling constant analysis can distinguish Z/E isomers. For example, NOE correlations between the indole proton and the trifluoromethylphenyl group would confirm spatial proximity in the Z-configuration.
- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement (e.g., hydrogen-bonding networks, torsion angles) provides unambiguous confirmation of stereochemistry . Visualization tools like ORTEP-3 can aid in interpreting electron density maps .
- Computational Validation : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and optimize geometry, cross-validated against experimental data.
Advanced: How can researchers resolve discrepancies in biological activity data across different assays for this compound?
Answer:
- Assay Optimization : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration) to minimize variability.
- Purity Verification : Use HPLC (≥95% purity) and mass spectrometry to rule out degradation products or impurities affecting results .
- Control Experiments : Include positive/negative controls (e.g., known inhibitors) and replicate assays across independent labs.
- Data Normalization : Account for batch-to-batch variability by normalizing activity to internal standards.
Basic: What synthetic strategies are reported for preparing this compound, and how can yield and purity be optimized?
Answer:
- Multi-Step Synthesis :
- Indole Core Formation : Condensation of 5-methylisatin with 3-(trifluoromethyl)benzylamine under acidic conditions.
- Schiff Base Formation : React the indole intermediate with 3-methylbutanoate ester in anhydrous ethanol, catalyzed by glacial acetic acid.
- Stereochemical Control : Use Z-selective conditions (e.g., low temperature, inert atmosphere) to minimize isomerization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves yield (typically 60-75%) and purity (>95%).
Advanced: What strategies enhance the stability of the Schiff base moiety under physiological conditions?
Answer:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the aromatic ring to reduce hydrolysis susceptibility.
- pH Control : Buffered solutions (pH 6–7) minimize protonation of the imine nitrogen, delaying degradation.
- Cyclization : Design prodrugs where the Schiff base cyclizes into a stable heterocycle (e.g., thiazolidinone) upon hydrolysis .
Basic: How can crystallographic data (e.g., SHELX refinements) resolve ambiguities in molecular conformation?
Answer:
- Refinement Protocols : Use SHELXL for high-resolution data (<1.0 Å) to model disorder, hydrogen atoms, and anisotropic displacement parameters .
- Torsion Angle Analysis : Compare experimental values (from .cif files) with DFT-optimized geometries to identify strained regions.
- Validation Tools : Check R-factors, Fo-Fc maps, and CCDC databases for outliers in bond lengths/angles .
Advanced: What in silico methods reliably predict binding interactions between this compound and protein targets?
Answer:
- Molecular Docking : Use AutoDock Vina or GOLD to screen against targets like kinases or GPCRs. Validate with experimental IC₅₀ values .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and identify key residues (e.g., hydrogen bonds with catalytic sites).
- QSAR Models : Train models on analogs with reported bioactivity to predict ADMET properties .
Basic: What are the critical storage conditions to maintain ester group integrity?
Answer:
- Temperature : Store at –20°C in airtight, amber vials to prevent hydrolysis.
- Desiccants : Include silica gel packs to minimize moisture exposure.
- Stability Monitoring : Perform periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) to detect degradation .
Advanced: How can researchers validate the biological relevance of computational predictions for this compound?
Answer:
- Orthogonal Assays : Combine SPR (binding affinity), ITC (thermodynamics), and enzymatic assays (IC₅₀) to cross-validate docking results.
- Mutagenesis Studies : Introduce point mutations in predicted binding pockets (e.g., Ala-scanning) to confirm critical interactions .
- Cryo-EM/X-ray Co-crystallography : Resolve compound-target complexes to atomic resolution, refining with PHENIX or REFMAC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
